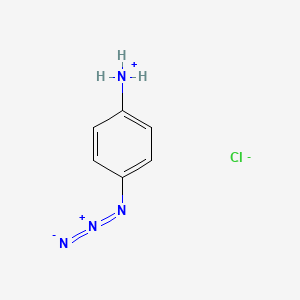

(4-Azidophenyl)azanium;chloride

Description

(4-Azidophenyl)azanium;chloride is an organic ammonium salt characterized by an azide (-N₃) functional group attached to a phenyl ring, which is further linked to an ammonium cation and a chloride counterion. This compound is of significant interest in synthetic chemistry due to its reactivity, particularly in click chemistry applications such as azide-alkyne cycloadditions. Its synthesis often involves esterification and cyclization steps using reagents like 4-azidobenzoyl chloride, as demonstrated in the preparation of oxazole derivatives . The azide group’s photolability and explosive nature necessitate careful handling during synthesis and purification .

Properties

Molecular Formula |

C6H7ClN4 |

|---|---|

Molecular Weight |

170.60 g/mol |

IUPAC Name |

(4-azidophenyl)azanium;chloride |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H |

InChI Key |

SDYAJRBHPPWHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])N=[N+]=[N-].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Azanium Salts

Structural and Functional Group Variations

The following table summarizes key azanium chloride derivatives and their structural distinctions:

Key Observations :

- Azide Reactivity: (4-Azidophenyl)azanium;chloride uniquely facilitates rapid cycloaddition reactions, unlike non-azide analogs such as benzoxonium chloride, which exhibit antimicrobial activity due to lipophilic alkyl chains .

- Fluorinated Derivatives : Compounds like trimethyl-[3-(perfluorinated alkyl)azanium;chloride show enhanced thermal and chemical stability, making them suitable for industrial applications, whereas the azide-containing analog is more reactive but less stable .

- Aromatic Substituents: Triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride lacks the azide group but features a phenoxy group, favoring solubility in organic solvents for ionic liquid synthesis .

Spectroscopic and Crystallographic Data

- NMR and HRMS : (S)-3-(4-azidophenyl)-1-methoxy-1-oxopropan-2-aminium chloride (a derivative) shows characteristic ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and HRMS m/z 320.12 [M+H]⁺, consistent with azide-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.